

Solubility Profile of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-(hydroxymethyl)phenol*

Cat. No.: *B065800*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **5-Bromo-2-(hydroxymethyl)phenol**, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative and semi-quantitative solubility information. Furthermore, it details a standardized experimental protocol for determining solubility, which can be employed to generate precise data for specific applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and overall efficacy in therapeutic applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of a compound like **5-Bromo-2-(hydroxymethyl)phenol** in various organic solvents is essential for processes such as purification, crystallization, and formulation of dosage forms.

Solubility Data for 5-Bromo-2-(hydroxymethyl)phenol

Currently, comprehensive quantitative solubility data for **5-Bromo-2-(hydroxymethyl)phenol** across a wide range of common organic solvents is not readily available in published literature. However, existing sources provide some qualitative and semi-quantitative insights.

One source indicates that **5-Bromo-2-(hydroxymethyl)phenol** is "slightly soluble" in water, with a reported value of 14 g/L at 25°C[1]. Another source describes its solubility in water as "insoluble" but states that it is soluble in acetone, benzene, and chloroform[2]. This suggests a preference for less polar organic solvents over aqueous media.

Table 1: Summary of Known Solubility Data for **5-Bromo-2-(hydroxymethyl)phenol**

Solvent	Solubility	Temperature (°C)	Notes
Water	14 g/L	25	Slightly soluble[1].
Water	Insoluble	Not Specified	[2]
Acetone	Soluble	Not Specified	[2]
Benzene	Soluble	Not Specified	[2]
Chloroform	Soluble	Not Specified	[2]

The discrepancy in reported aqueous solubility highlights the need for standardized experimental determination to obtain accurate and reliable data.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods for solubility measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4]

Principle

An excess amount of the solid compound is added to the solvent of interest and agitated in a sealed container at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

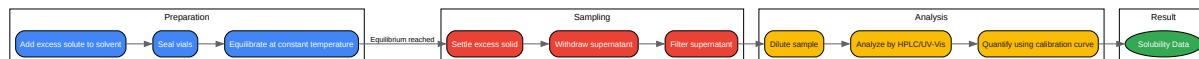
Materials and Equipment

- **5-Bromo-2-(hydroxymethyl)phenol** (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
- Analytical balance
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **5-Bromo-2-(hydroxymethyl)phenol** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

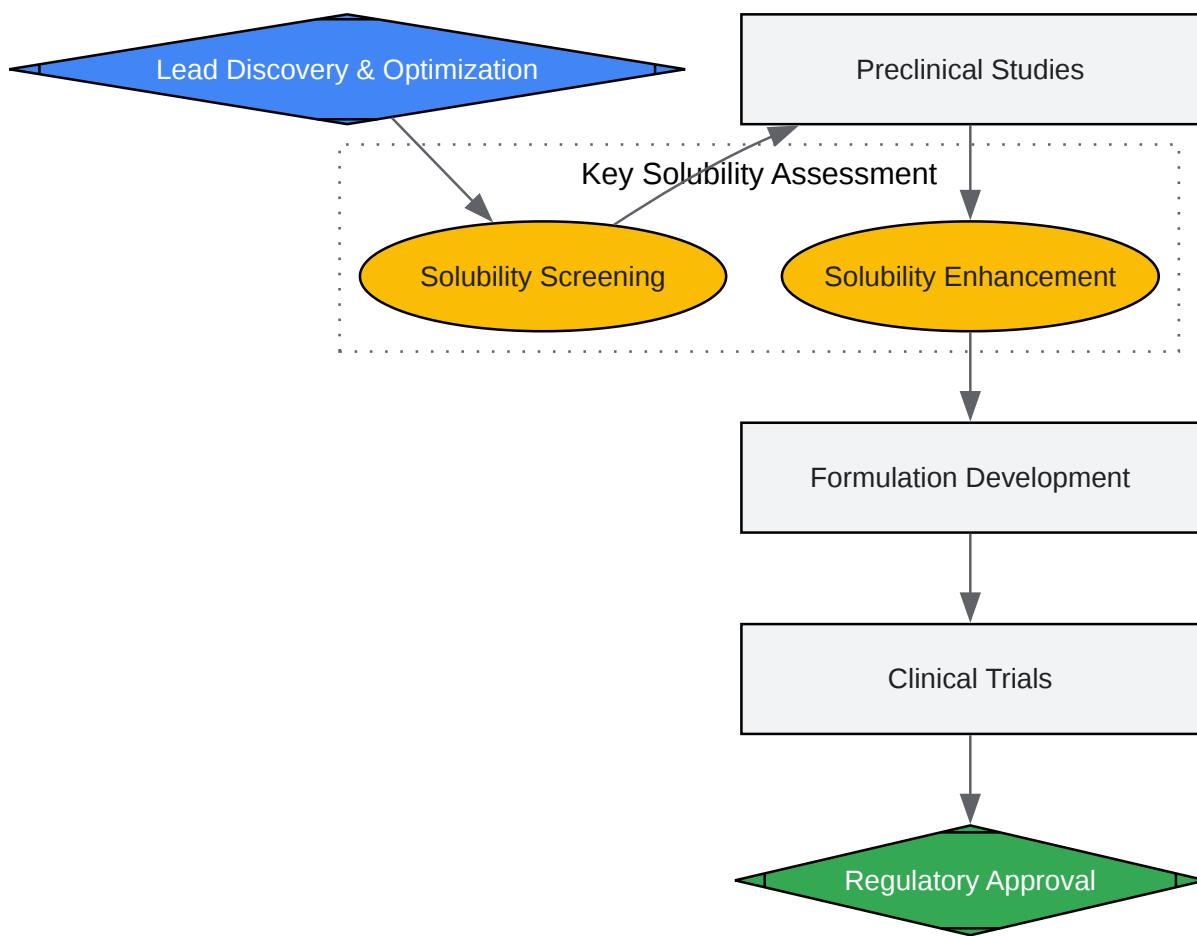

• Analysis:

- Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of **5-Bromo-2-(hydroxymethyl)phenol**.
- Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

• Data Calculation:

- Calculate the solubility of **5-Bromo-2-(hydroxymethyl)phenol** in each solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.


[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.

Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of the drug development process. It influences various stages, from initial screening to final formulation. Poor solubility can lead to low bioavailability and therapeutic failure. Therefore, early characterization of solubility is crucial.

The following diagram illustrates a simplified drug development pathway where solubility is a key consideration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 5-Bromo-2-hydroxybenzyl alcohol, 98% | Fisher Scientific fishersci.ca
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 5-Bromo-2-(hydroxymethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065800#solubility-of-5-bromo-2-hydroxymethyl-phenol-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com